Ethyl 3-amino-3-(4-bromophenyl)butanoate

Lipophilicity ADME Halogen SAR

Ethyl 3-amino-3-(4-bromophenyl)butanoate (CAS 1517165-07-9) is a geminally disubstituted β-amino acid ethyl ester with molecular formula C₁₂H₁₆BrNO₂ and molecular weight 286.16 g/mol. The compound features a quaternary carbon center at C3 bearing both a primary amine and a para-bromophenyl substituent, together with an ethyl ester terminus, yielding a computed XLogP3 of 1.9, a topological polar surface area (TPSA) of 52.3 Ų, and five rotatable bonds.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
Cat. No. B13580254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-(4-bromophenyl)butanoate
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)(C1=CC=C(C=C1)Br)N
InChIInChI=1S/C12H16BrNO2/c1-3-16-11(15)8-12(2,14)9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3
InChIKeyOSEPIIKWTHCIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-amino-3-(4-bromophenyl)butanoate – Procurement-Grade Physicochemical and Structural Baseline


Ethyl 3-amino-3-(4-bromophenyl)butanoate (CAS 1517165-07-9) is a geminally disubstituted β-amino acid ethyl ester with molecular formula C₁₂H₁₆BrNO₂ and molecular weight 286.16 g/mol [1]. The compound features a quaternary carbon center at C3 bearing both a primary amine and a para-bromophenyl substituent, together with an ethyl ester terminus, yielding a computed XLogP3 of 1.9, a topological polar surface area (TPSA) of 52.3 Ų, and five rotatable bonds [1]. This scaffold belongs to the class of β²,²-amino acids—a subset of β-amino acids distinguished by geminal disubstitution at the β-carbon—which have been established as proteolytically stable building blocks for peptidomimetic design . Commercial sourcing is available at 98% purity from multiple specialty chemical suppliers .

Why Ethyl 3-amino-3-(4-bromophenyl)butanoate Cannot Be Interchanged with Positional Isomers or Other Halogen Analogs


In-class compounds within the 3-amino-3-aryl-butanoate family are not functionally interchangeable because three structural variables—halogen identity, aryl attachment position (geminal C3 vs. vicinal C4), and ester alkyl group—produce divergent lipophilicity, conformational flexibility, and reactivity profiles that cannot be compensated by simple stoichiometric adjustment. The target compound's bromine atom confers a computed XLogP3 of 1.9, materially different from the 4-fluoro analog (XLogP3 = 1.3) [1] and the 4-chloro/4-bromo positional isomers [2], while its geminal C3-quaternary architecture restricts rotatable bonds to five versus six for the C4-aryl positional series [3]. These differences directly impact membrane partitioning, entropic binding penalties, and metabolic susceptibility in ways that prospectively alter SAR outcomes, making blind generic substitution a source of uncontrolled experimental variance [4].

Quantitative Differential Evidence for Ethyl 3-amino-3-(4-bromophenyl)butanoate Against Closest Analogs


XLogP3 Lipophilicity Head-to-Head: Bromo Target vs. Fluoro and Chloro Analogs

The target compound (4-Br, geminal C3) exhibits a computed XLogP3 of 1.9, which is +0.6 log units higher than the direct 4-fluoro analog (XLogP3 = 1.3) and -0.3 log units lower than the C4-positional bromo isomer (XLogP3 = 2.2) [1][2][3]. This places the target in an intermediate lipophilicity window considered favorable for balancing passive membrane permeability against aqueous solubility and non-specific protein binding, whereas the fluoro analog may suffer from insufficient membrane partitioning and the C4-positional isomer risks elevated metabolic clearance due to higher logP [4].

Lipophilicity ADME Halogen SAR

Rotatable Bond Count and Conformational Entropy: Geminal C3 vs. Vicinal C4 Architecture

The target compound contains five rotatable bonds, whereas its closest positional isomer—ethyl 3-amino-4-(4-bromophenyl)butanoate—contains six rotatable bonds [1][2]. The geminal attachment of both amine and 4-bromophenyl group to the same C3 carbon eliminates one rotatable bond present in the C4-aryl series (the C3–C4 bond), producing a more constrained scaffold. Each freely rotating bond contributes approximately 0.5–1.5 kcal/mol in conformational entropy penalty upon receptor binding; thus, the target's reduction by one rotatable bond confers a theoretical binding free energy advantage of approximately 0.5–1.5 kcal/mol, corresponding to an estimated 2- to 12-fold potential gain in binding affinity, all else being equal [3].

Conformational restriction Binding entropy Molecular design

Molecular Weight and Halogen Atom Polarizability: Bromine vs. Fluorine Contribution to Dispersion Forces

The target compound (MW = 286.16 Da) is 27.0% heavier than its 4-fluoro analog (MW = 225.26 Da) due to the bromine atom (atomic weight 79.90) replacing fluorine (atomic weight 19.00) [1][2]. Bromine's substantially larger atomic polarizability (α ≈ 3.05 ų vs. fluorine's α ≈ 0.56 ų) enhances dispersion interactions with hydrophobic protein pockets and enables halogen bonding (C–Br···O/N contacts) that fluorine cannot engage in [3]. Literature precedent demonstrates that bromine substitution at the para-phenyl position can increase target binding affinity by up to 35-fold compared to the non-halogenated analog through halogen bonding, whereas fluorine typically exerts its influence through electronic modulation rather than direct non-covalent contact [4].

Halogen bonding Molecular recognition Ligand efficiency

Para-Bromophenyl as a Cross-Coupling Handle: Reactivity Advantage Over Chloro Analogs in Diversification Chemistry

The para-bromophenyl substituent in the target compound serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig), enabling late-stage diversification of the β-amino acid scaffold [1]. Bromoarenes exhibit approximately 10- to 100-fold higher oxidative addition rates with Pd(0) compared to the corresponding chloroarenes under standard coupling conditions, due to the weaker C–Br bond (bond dissociation energy ≈ 337 kJ/mol vs. C–Cl ≈ 399 kJ/mol) [2][3]. This reactivity differential means the target bromo compound can undergo coupling under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) than its chloro analog, while the fluoro analog is essentially inert to oxidative addition and cannot serve this diversification function [3].

Synthetic diversification Cross-coupling Building block utility

Ethyl Ester vs. Methyl Ester: Lipophilicity and Metabolic De-esterification Rate Differentiation

The target compound bears an ethyl ester, which by Hansch π-analysis contributes approximately +0.5 log units of additional lipophilicity relative to the methyl ester analog (methyl 3-amino-3-(4-bromophenyl)butanoate, CAS 1510070-51-5, MW = 272.13) [1]. This lipophilicity increment enhances passive membrane permeability. Furthermore, ethyl esters generally undergo slower esterase-mediated hydrolysis than methyl esters due to increased steric shielding of the carbonyl carbon by the bulkier ethoxy group; in comparative hydrolysis studies of analogous β-amino acid esters, ethyl esters exhibit approximately 1.5- to 3-fold longer half-lives in plasma and liver microsomal preparations compared to the corresponding methyl esters [2]. This differential hydrolysis rate directly impacts the pharmacokinetic profile when the compound is used as a prodrug or intracellular delivery vehicle.

Ester prodrug Pharmacokinetics Hydrolytic stability

Procurement-Driven Application Scenarios for Ethyl 3-amino-3-(4-bromophenyl)butanoate Based on Quantitative Differentiation Evidence


Peptidomimetic Lead Optimization Requiring Moderate Lipophilicity and Conformational Restraint

When designing β-peptide foldamers or peptidomimetic enzyme inhibitors where the β-amino acid building block must balance membrane permeability against aqueous solubility, the target compound's XLogP3 of 1.9 (versus 1.3 for the fluoro analog) provides a lipophilicity window suited for cellular uptake without the excessive logP-driven metabolic clearance risk associated with the C4-positional isomer (XLogP3 = 2.2). Additionally, the geminal C3 architecture's five rotatable bonds (versus six for the vicinal series) reduce the conformational entropy penalty on target binding by an estimated 0.5–1.5 kcal/mol, translating to a prospective 2- to 12-fold affinity gain [1][2].

Fragment-Based or Structure-Guided Drug Discovery Exploiting Halogen Bonding

In crystallographic fragment screening or structure-based design campaigns targeting proteins with accessible backbone carbonyl or carboxylate groups in the binding pocket, the para-bromophenyl substituent serves as a competent halogen bond donor. The bromine atom's polarizability (α ≈ 3.05 ų) enables directional C–Br···O interactions that the fluorine analog (α ≈ 0.56 ų) cannot form, with literature precedent demonstrating up to 35-fold affinity enhancements attributable to analogous bromophenyl halogen bonding [3][4]. The compound's moderate molecular weight (286.16 Da) also yields acceptable ligand efficiency metrics for fragment elaboration.

Diversifiable Building Block for Parallel Library Synthesis via Suzuki Coupling

In medicinal chemistry campaigns requiring rapid generation of biaryl or aryl-aminated analog libraries from a common β-amino ester scaffold, the target compound's C–Br bond (BDE ≈ 337 kJ/mol) provides an oxidative addition handle that reacts 10- to 100-fold faster with Pd(0) than the corresponding C–Cl bond (BDE ≈ 399 kJ/mol) under standard Suzuki-Miyaura or Buchwald-Hartwig conditions [5][6]. This reactivity advantage enables library synthesis at lower temperatures (60–80 °C vs. 100–140 °C) with reduced catalyst loading, preserving the stereochemical integrity of the acid-labile geminal amino center and improving overall synthetic throughput.

Cellular Assay Systems Requiring Extended Compound Half-Life in Biological Matrices

For cell-based phenotypic assays or intracellular target engagement studies where the ester functionality serves as a membrane-permeable prodrug mask, the ethyl ester's enhanced steric shielding of the carbonyl carbon provides an estimated 1.5- to 3-fold longer hydrolytic half-life in plasma or esterase-containing media compared to the methyl ester analog [7]. This reduced rate of premature de-esterification to the free carboxylic acid (which would impede membrane re-crossing) extends the window of intracellular compound exposure, improving the reliability of dose-response measurements in long-duration (24–72 h) cellular assays.

Quote Request

Request a Quote for Ethyl 3-amino-3-(4-bromophenyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.